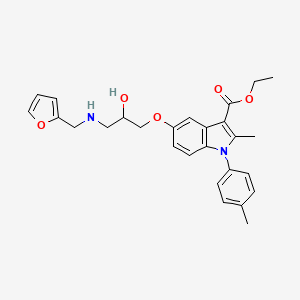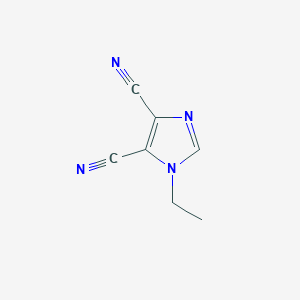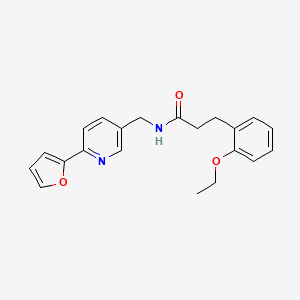![molecular formula C19H20FN3OS B2779496 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 852133-78-9](/img/structure/B2779496.png)
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
(Borza et al., 2007) discovered a compound derived from this chemical class as a potent NR2B subunit-selective antagonist of the NMDA receptor. This has implications in pain modulation and neuroprotection.
Synthesis Improvement
(Hong, 2004) described an improved synthesis method for a related compound, enhancing product quality and yield. This is important for efficient drug development.
Structural and Antibacterial Studies
(Shahana & Yardily, 2020) synthesized and characterized similar compounds, exploring their structural properties and potential antibacterial activity, crucial for developing new antibiotics.
Development of Solution Formulations
(Burton et al., 2012) conducted in vitro and in vivo investigations to develop formulations for early toxicology and clinical studies of a related compound, highlighting the importance in pharmaceutical development.
Interaction with Serum Albumin
(Sułkowska, 2002) studied the interaction of similar compounds with serum albumin, providing insights into drug-albumin binding, which is key for understanding pharmacokinetics.
Crystal Structure Analysis
(Nagaraju et al., 2018) reported the crystal structure of a related compound, contributing to the understanding of molecular interactions and stability, vital for drug design.
Immunoregulatory Antiinflammatory Agents
(Bender et al., 1985) synthesized and evaluated a series of compounds in this class for use as immunoregulatory antiinflammatory agents, showing potential therapeutic applications.
Antitumor Activity
(Tang & Fu, 2018) synthesized and tested a related compound for its potential antitumor activity, indicating its use in cancer treatment.
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.
Result of Action
Some imidazole derivatives have shown antiproliferative activity against several human cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole derivatives .
Safety and Hazards
Propiedades
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-12-7-9-22(10-8-12)18(24)17-13(2)23-11-16(21-19(23)25-17)14-3-5-15(20)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZPXNHVJXXIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2779420.png)
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)



![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)
![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)
